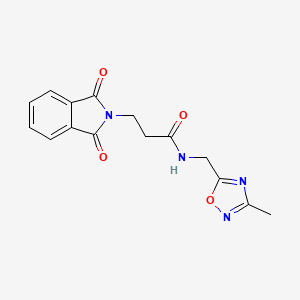
3-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide is a novel derivative that incorporates both isoindoline and oxadiazole moieties. These structural features are associated with a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
Molecular Characteristics
- Molecular Formula : C₁₅H₁₃N₃O₃
- Molecular Weight : 285.29 g/mol
Anticancer Activity
Research has highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. A study assessed the antiproliferative effects of various oxadiazole compounds against human cancer cell lines using the MTT assay. The results indicated that compounds containing the oxadiazole ring exhibited significant cytotoxicity against several cancer types.
These findings suggest that the incorporation of oxadiazole enhances the anticancer properties of the parent compound.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The oxadiazole moiety is known for its antibacterial and antifungal activities. A comparative study demonstrated that derivatives with similar structures inhibited bacterial growth effectively.
The mechanism by which these compounds exert their biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in cancer cells by disrupting mitochondrial function.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in tumor cells.
Study on Anticancer Efficacy
A recent study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines including lung carcinoma (NCI H292) and colon carcinoma (HT29). The results indicated a strong correlation between the structural features of these compounds and their biological activity.
Study on Antimicrobial Properties
Another significant investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens, including Staphylococcus aureus and Candida albicans. The study reported that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-17-13(23-18-9)8-16-12(20)6-7-19-14(21)10-4-2-3-5-11(10)15(19)22/h2-5H,6-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYFDIBSVOVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














